2-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetic acid
Overview
Description
2-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetic acid is a heterocyclic compound featuring an imidazole ring with a thioxo group and a carboxylic acid functional group
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological properties and can interact with multiple targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
It is known that imidazole derivatives can affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, suggesting that they can have diverse molecular and cellular effects .
Action Environment
It is known that the action of imidazole derivatives can be influenced by various factors, including the ph of the environment, temperature, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
2-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to exhibit antimicrobial, antifungal, and antioxidant properties . The compound interacts with enzymes such as Dopamine β-Hydroxylase (DBH), which is involved in the biosynthesis of norepinephrine from dopamine . Additionally, it has been shown to inhibit certain enzymes, thereby modulating biochemical pathways and cellular processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to modulate the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to combat oxidative damage . Furthermore, it impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, including enzymes and proteins, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit the activity of Dopamine β-Hydroxylase (DBH), thereby reducing the conversion of dopamine to norepinephrine . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a reduction in its biological activity . Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced antioxidant activity and improved cellular function . At high doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a crucial role in metabolic processes. For example, the compound has been shown to modulate the activity of enzymes involved in oxidative stress response and energy metabolism . These interactions can lead to changes in metabolic flux and metabolite levels, thereby influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is an important factor that determines its activity and function. The compound may be targeted to specific compartments or organelles within the cell, where it exerts its effects . Post-translational modifications and targeting signals play a crucial role in directing the compound to its appropriate subcellular locations, thereby influencing its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2-thioxo-2,3-dihydro-1H-imidazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thioxo group can be reduced to a thiol using reducing agents like lithium aluminum hydride.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature to mild heating.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent, low temperatures.
Substitution: Alcohols or amines for esterification or amidation, acidic or basic catalysts, room temperature to mild heating.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Esters, amides, or other derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Comparison with Similar Compounds
Similar Compounds
2-thioxo-imidazolidin-4-ones: These compounds share the thioxo-imidazole core but differ in the substitution pattern.
4-methyl-2-mercaptothiazole-5-acetic acid: Similar in structure but contains a thiazole ring instead of an imidazole ring.
Uniqueness
2-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetic acid is unique due to its specific substitution pattern and the presence of both a thioxo group and a carboxylic acid group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(3-methyl-2-sulfanylidene-1H-imidazol-4-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-8-4(2-5(9)10)3-7-6(8)11/h3H,2H2,1H3,(H,7,11)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBAXKGUMCQOSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CNC1=S)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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